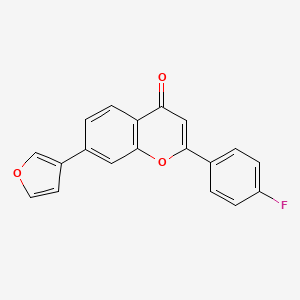
Tubulin/PARP-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin/PARP-IN-2 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that forms microtubules, essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin/PARP-IN-2 typically involves structure-based virtual screening followed by chemical synthesis. The compound is designed to have strong inhibitory effects on both tubulin and PARP-1 . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or pharmaceutical company.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include multiple steps of purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Tubulin/PARP-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired modifications.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for improved efficacy, stability, or reduced toxicity.
Scientific Research Applications
Mechanism of Action
Tubulin/PARP-IN-2 exerts its effects through dual inhibition of tubulin and PARP-1. By binding to tubulin, the compound disrupts microtubule formation, preventing cell division. Simultaneously, inhibition of PARP-1 impairs DNA repair, leading to the accumulation of DNA damage and cell death . This dual mechanism makes this compound particularly effective against rapidly dividing cancer cells with defective DNA repair pathways .
Comparison with Similar Compounds
Olaparib: A PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications.
Paclitaxel: A tubulin inhibitor used in chemotherapy
Uniqueness: Tubulin/PARP-IN-2 is unique in its dual inhibition of both tubulin and PARP-1, offering a combined therapeutic approach that targets both cell division and DNA repair. This dual action can potentially enhance the efficacy of cancer treatments and overcome resistance mechanisms seen with single-target inhibitors .
Properties
Molecular Formula |
C19H11FO3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1-11H |
InChI Key |
HSICEIFWMLSUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















